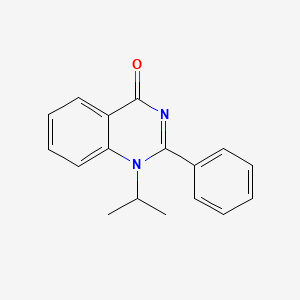

1-Isopropyl-2-phenylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-phenyl-1-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3 |

InChI Key |

BULRTSOYLYQZTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular and Electronic Structure Studies of 1 Isopropyl 2 Phenylquinazolin 4 1h One

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are pivotal in determining the structural framework of 1-Isopropyl-2-phenylquinazolin-4(1H)-one, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would be utilized to identify the number and types of protons in this compound. The expected spectrum would show distinct signals for the protons of the isopropyl group, the phenyl ring, and the quinazolinone core. The isopropyl group would be characterized by a doublet for the six methyl protons and a septet for the methine proton. The aromatic protons would appear as a series of multiplets in the downfield region of the spectrum. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy is employed to determine the number and types of carbon atoms. A ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment. This includes the methyl and methine carbons of the isopropyl group, the carbons of the phenyl ring, and the carbons of the quinazolinone core, including the characteristic carbonyl carbon signal which would appear significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH₃ | Doublet | ~20-25 |

| Isopropyl-CH | Septet | ~45-55 |

| Aromatic-H | Multiplets | - |

| Phenyl-C | - | ~125-140 |

| Quinazolinone-C | - | ~115-150 |

| Carbonyl-C=O | - | ~160-165 |

Note: These are predicted values based on the analysis of similar structures and are for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected in the range of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the quinazolinone ring. rsc.orgresearchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. The spectrum would also show characteristic peaks for C=C and C=N stretching vibrations within the heterocyclic and aromatic rings.

Elemental Microanalysis for Compound Purity and Composition

Elemental microanalysis is a crucial technique for confirming the empirical formula of a synthesized compound. This method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula (C₁₇H₁₆N₂O) to verify the purity and elemental composition of the compound. researchgate.netrsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cardiff.ac.uk If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide unambiguous information about its molecular structure. This would include precise bond lengths, bond angles, and torsional angles. Furthermore, this technique would reveal the crystal system, space group, and the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state. As of the current literature search, no specific X-ray crystallographic data for this compound has been reported.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of a compound. These methods can be used to calculate the optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts of this compound. Computational approaches can also be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for understanding the compound's reactivity and electronic transitions. While these studies are common for novel compounds, specific theoretical investigations on this compound are not yet available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of various electronic properties that govern the reactivity and intermolecular interactions of a compound. For quinazolinone derivatives, DFT studies, typically using functionals like B3LYP with basis sets such as 6–31G* or 6-311G, are employed to determine ground-state geometries and electronic descriptors. nih.govsapub.org

Furthermore, DFT is instrumental in exploring reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction. mdpi.com This provides a theoretical understanding of reaction feasibility, kinetics, and the potential pathways for synthesis or degradation. For example, DFT calculations have been used to study the synthesis of the core 2-phenylquinazolin-4(3H)-one structure, providing insights that are foundational to understanding the synthesis of its N-substituted derivatives.

Illustrative Electronic Properties of Quinazolinone Derivatives from DFT Studies

| Property | Description | Representative Value (for related derivatives) |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.9 - 4.2 D mdpi.com |

| Ionization Potential (IP) | The energy required to remove an electron, indicating the molecule's capacity to act as an electron donor. | Lower values suggest higher reactivity. |

| Electron Affinity (EA) | The energy released when an electron is added, indicating the molecule's capacity to act as an electron acceptor. | Higher values suggest a better electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Calculated from IP and EA. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Correlates with the HOMO-LUMO energy gap. |

This table presents typical ranges and concepts derived from computational studies on various quinazolinone derivatives to illustrate the data that DFT calculations would provide for this compound.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would focus on the rotational freedom around key single bonds, primarily the bond connecting the isopropyl group to the N1 nitrogen and the bond connecting the phenyl group to the C2 carbon. The steric bulk of these substituents influences the preferred spatial arrangement (conformation) of the molecule, aiming for a state of minimum steric hindrance and optimal electronic stabilization.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or in a complex with a biological target). For a molecule like this compound, an MD simulation would:

Explore Conformational Space: Identify the most stable low-energy conformations and the energy barriers between them.

Analyze Intramolecular Interactions: Observe the formation and breaking of non-covalent interactions that stabilize certain shapes.

Simulate Solvent Effects: Understand how the presence of a solvent influences the molecule's structure and dynamics.

In studies of related quinazolinone derivatives, MD simulations have been crucial for understanding how these molecules bind to and interact with biological targets such as enzymes or receptors. frontiersin.orgnih.gov The simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and provide insights into the structural basis of the molecule's activity.

Evaluation of Frontier Molecular Orbitals (HOMO/LUMO Energy Levels)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy corresponds to a better electron donor. researchgate.net

LUMO: This orbital can be conceptualized as the conduction band. The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. sapub.org

For quinazolinone derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. Typically, the HOMO is distributed over the fused benzene (B151609) ring and parts of the pyrimidinone system, while the LUMO may be localized on the quinazolinone core or extend to the substituent at the C2 position. The specific nature of the substituents, such as the isopropyl and phenyl groups, would modulate these energy levels and their distributions.

Representative Frontier Molecular Orbital Energies for Quinazolinone Analogs

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinazolinone-Vanillin Derivative sapub.org | -6.50 | -1.81 | 4.69 |

| Quinazolinone-Vanillin Derivative (Diacetyl) sapub.org | -6.57 | -5.05 | 1.52 |

| General Quinazolinone Derivative researchgate.net | - | - | 6.08 |

| General Quinazolinone Derivative researchgate.net | - | - | 7.26 |

This interactive table contains representative values from computational studies on different quinazolinone derivatives to exemplify the data obtained from HOMO-LUMO analysis. The exact values for this compound would depend on its specific electronic structure.

Mechanistic Investigations of Biological Activities of 1 Isopropyl 2 Phenylquinazolin 4 1h One and Its Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

Kinase Inhibition Mechanisms (e.g., EGFR, PI3-K, JAKs)

The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). Several quinazolinone-based drugs are approved for cancer therapy and function by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Derivatives of 2-phenylquinazolin-4(3H)-one have been shown to inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and EGFR pathways. nih.gov This inhibition leads to a reduction in the phosphorylation of key downstream signaling molecules such as AKT, EGFR, STAT3, and NF-κB. nih.gov The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibition of both EGFR and PI3K is a promising strategy in cancer therapy. nih.gov The mechanism of inhibition by these compounds typically involves direct binding to the ATP-binding pocket of the respective kinases, preventing the transfer of phosphate (B84403) and subsequent activation of the signaling cascade.

Protease Inhibition Mechanisms (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development. nih.govmdpi.com Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication. nih.gov Inhibition of Mpro activity disrupts this process and halts viral propagation. mdpi.com

Quinazolin-4-one derivatives have been identified as non-covalent, non-peptidic inhibitors of SARS-CoV-2 Mpro. nih.gov The inhibitory mechanism of these compounds involves binding to the active site of the Mpro. researchgate.net The active site of Mpro contains a catalytic dyad of Cys145 and His41. nih.gov Non-covalent inhibitors bind to the active site through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, preventing the substrate from binding and being cleaved. nih.govresearchgate.net The development of quinazolin-4-one based inhibitors has shown promise, with some compounds exhibiting potent inhibitory activity against SARS-CoV-2 Mpro and effective antiviral activity in cell-based assays. nih.gov

Poly (ADP-ribose) Polymerase (PARP10) Inhibition Mechanisms

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and cell death. researchgate.net PARP10, a mono-ADP-ribosyltransferase, has emerged as a potential target in cancer therapy. nih.gov Overexpression of PARP10 can influence cell proliferation and apoptosis. researchgate.net

The mechanism of PARP inhibition typically involves compounds that mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the nicotinamide-binding pocket in the catalytic domain of the enzyme. researchgate.net This competitive inhibition prevents the transfer of ADP-ribose to target proteins, thereby blocking the enzyme's function. nih.gov While many PARP inhibitors target the well-studied PARP1 and PARP2, there is growing interest in developing selective inhibitors for other PARP family members, including PARP10. nih.govresearchgate.net Quinazolin-4(3H)-one derivatives have been investigated as PARP inhibitors, with some showing significant inhibitory effects. researchgate.net The development of selective PARP10 inhibitors based on different chemical scaffolds is an active area of research. researchgate.net

In Vitro Cellular Activity Mechanisms and Interactions (Non-Clinical)

Cytotoxicity Mechanisms against Human Cancer Cell Lines (e.g., Apoptotic Pathways)

Quinazolinone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov The primary mechanism underlying this cytotoxicity is often the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that plays a crucial role in eliminating damaged or unwanted cells.

The induction of apoptosis by these compounds can occur through the intrinsic (mitochondrial) pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Quinazolinone derivatives can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio. researchgate.net This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, the executioners of apoptosis. nih.gov The activation of these caspases leads to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death. researchgate.net Studies on various substituted pyrazole (B372694) derivatives have also shown that targeting the Bcl-2 protein and activating pro-apoptotic proteins like Bax and p53 are effective strategies for inducing apoptosis in cancer cells. rsc.org

Below is a table summarizing the cytotoxic activity of some quinazolinone derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast) | 0.49 - 2.98 |

| Derivative 2 | A2780 (Ovarian) | 0.14 - 0.84 |

| Derivative 3 | SW620 (Colon) | Low µM range |

| Derivative 4 | PC-3 (Prostate) | Low µM range |

| Derivative 5 | NCI-H23 (Lung) | Low µM range |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Mechanisms of Action (e.g., against Staphylococcus aureus, E. coli, P. aeruginosa)

The antimicrobial mechanisms of quinazolinone derivatives, including those related to the 1-isopropyl-2-phenylquinazolin-4(1H)-one scaffold, are multifaceted and often depend on the specific substitutions on the core structure. In vitro investigations have pointed towards several key bacterial targets and cellular processes that are disrupted by these compounds.

A primary proposed mechanism of action for many quinazolinone derivatives is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is crucial for managing DNA topology during replication, and its inhibition leads to the cessation of bacterial proliferation and eventual cell death. nih.gov This mode of action is particularly effective as DNA gyrase is a well-validated target in antibacterial drug discovery. nih.gov

Another significant mechanism involves the disruption of the bacterial cell membrane. nih.govfrontiersin.org Some antimicrobial compounds, including certain heterocyclic structures, can interact with the lipid bilayer of bacterial membranes, leading to increased permeability and depolarization. frontiersin.org This compromises the integrity of the cell, causing leakage of essential intracellular components like ATP and nucleic acids, ultimately resulting in cell lysis. frontiersin.org While direct studies on this compound are limited, the lipophilic nature of the isopropyl and phenyl groups may facilitate interaction with the bacterial membrane.

Furthermore, inhibition of protein synthesis has been identified as a potential mechanism. Molecular docking studies on some quinazolin-2,4-dione hybrids have suggested that they can bind to bacterial tyrosyl-tRNA synthetase, an essential enzyme for protein synthesis. nih.gov By blocking this enzyme, the compounds can effectively halt the production of proteins necessary for bacterial survival. nih.gov For Gram-negative bacteria like Pseudomonas aeruginosa, which possess a complex outer membrane and the ability to form biofilms, the mechanisms of action can be more complex, potentially involving interference with quorum sensing pathways or biofilm formation processes. nih.govmdpi.com

The antimicrobial efficacy of these derivatives is often structure-dependent. For instance, studies on 2-isopropylquinazolin-4(3H)-one derivatives have shown that substitutions on the phenyl ring, such as with fluorine, chlorine, or nitro groups, can lead to more favorable antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net

| Bacterial Species | Potential Mechanism of Action | Key Target | Supporting Evidence |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Inhibition of protein synthesis; Cell membrane disruption | Tyrosyl-tRNA synthetase nih.gov | Molecular docking studies and in vitro antibacterial evaluation nih.govresearchgate.net |

| Escherichia coli (Gram-negative) | Inhibition of DNA replication | DNA Gyrase nih.gov | In vitro activity and molecular docking simulations nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Cell membrane disruption; Inhibition of biofilm formation | Lipopolysaccharide (LPS), Cell Membrane frontiersin.org | Membrane depolarization assays; Biofilm inhibition studies frontiersin.orgnih.gov |

Antiviral Mechanisms (e.g., Vaccinia Virus, HIV-1)

The exploration of quinazolinone derivatives as antiviral agents has pointed to several potential mechanisms of action, primarily centered on the inhibition of crucial viral enzymes and processes required for replication within host cells. nih.gov Antiviral drugs typically function by interfering with specific stages of the viral life cycle, such as entry, uncoating, genome replication, or the release of new virions. youtube.com

For Human Immunodeficiency Virus Type 1 (HIV-1), a retrovirus, key targets for therapeutic intervention include enzymes like reverse transcriptase (RT), protease, and integrase. nih.gov The mechanism of many successful anti-HIV drugs involves acting as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These agents block the synthesis of viral DNA from its RNA template, a critical step for viral integration into the host genome. nih.govresearchgate.net While specific studies on this compound against HIV-1 are not prominent, the general quinazolinone scaffold has been explored for its potential to inhibit these key viral enzymes.

In the case of DNA viruses like the Vaccinia virus, a member of the poxvirus family, a promising therapeutic target is the viral DNA synthesis processivity complex. nih.gov This complex, comprising the D4 and A20 proteins, is essential for the viral E9 DNA polymerase to perform extended DNA synthesis. nih.gov Compounds that can disrupt the interaction between D4 and A20 can effectively halt viral DNA replication and, consequently, viral propagation. nih.gov Molecular docking studies have identified that small molecules can bind to the D4 protein, suggesting a plausible mechanism for inhibiting vaccinia virus infection. nih.gov Although not specifically demonstrated for this compound, this represents a viable mechanistic pathway for quinazolinone derivatives to exert antiviral activity against poxviruses.

| Virus | Potential Mechanism of Action | Potential Viral Target | Rationale |

|---|---|---|---|

| Vaccinia Virus | Inhibition of viral DNA synthesis | Processivity complex proteins (D4/A20) nih.gov | Disruption of the processivity complex blocks the function of the viral E9 DNA polymerase. nih.gov |

| HIV-1 | Inhibition of reverse transcription | Reverse Transcriptase (RT) nih.gov | Blocking the synthesis of proviral DNA from the viral RNA genome prevents integration and replication. nih.govresearchgate.net |

| HIV-1 | Inhibition of viral maturation | HIV-1 Protease nih.gov | Inhibiting the cleavage of viral polyproteins prevents the formation of mature, infectious virions. nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Computational Prediction of Binding Affinities and Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijlpr.com In the context of drug design for quinazolinone derivatives, docking studies are employed to elucidate how these compounds might interact with specific biological targets at a molecular level, predicting their binding affinities and modes of interaction.

These in silico studies typically involve docking various quinazolinone derivatives into the active sites of known protein targets. For antibacterial research, targets have included bacterial DNA gyrase and tyrosyl-tRNA synthetase. nih.govnih.gov For example, docking simulations of quinazolinone Schiff base derivatives against the DNA-gyrase binding site have been performed to predict their inhibitory potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Gly) and hydrophobic interactions within the binding pocket, which are crucial for stabilizing the ligand-protein complex. nih.govnih.gov The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. nih.gov

Similarly, in anticancer research, quinazolinone derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate reductase (DHFR). ijlpr.comnih.gov These simulations help identify the structural features of the quinazolinone scaffold that contribute to effective binding and inhibition. ijlpr.com The results guide the synthesis of new derivatives with modified functional groups aimed at enhancing these predicted interactions and, consequently, biological activity. ijlpr.com

| Derivative Class | Protein Target | Therapeutic Area | Predicted Key Interactions | Software Example |

|---|---|---|---|---|

| Quinazolinone Schiff bases | DNA Gyrase (E. coli) | Antibacterial | Hydrogen bonding, hydrophobic interactions nih.gov | AutoDock |

| Quinazolin-2,4-dione hybrids | Tyrosyl-tRNA synthetase (S. aureus) | Antibacterial | Interactions with key active site residues nih.gov | Not Specified nih.gov |

| N-Methyl-2,3-disubstituted Quinazolin-4-ones | P38 alpha, ACVR1 (ALK2) kinase | Anticancer | Comparison with co-crystallized ligands ijlpr.com | Schrödinger Glide ijlpr.com |

| Quinazoline-4(3H)-one derivatives | Dihydrofolate reductase (DHFR) | Antioxidant/Anticancer | Binding to the active site | Pyrex (AutoDock Vina) |

Computational Validation of Predicted Interactions with Experimental In Vitro Data

A critical step in computational drug design is the validation of in silico predictions with experimental results. The correlation between predicted binding affinities from molecular docking and experimentally determined biological activities (e.g., IC₅₀ or MIC values) serves to validate the computational model and the proposed mechanism of action. nih.gov

For quinazolinone derivatives, studies have demonstrated a strong congruence between docking scores and in vitro antibacterial activity. nih.govnih.gov For instance, research on quinazolin-2,4-dione hybrids showed that the results of molecular docking against S. aureus tyrosyl-tRNA synthetase were in line with the observed in vitro antibacterial efficacy. nih.gov Compounds that exhibited lower (i.e., more favorable) binding energies in the docking simulations also tended to show higher potency in bacterial growth inhibition assays. nih.gov This correlation supports the hypothesis that the targeted enzyme is indeed a relevant site of action for the observed antibacterial effect.

This validation process is iterative. If a good correlation is established, the docking model can be used with greater confidence to screen virtual libraries of new compounds and prioritize the synthesis of those predicted to be most active. Discrepancies between computational predictions and experimental data, on the other hand, can provide valuable insights, suggesting that other mechanisms of action might be at play or that the computational model needs refinement. This synergy between computational prediction and experimental validation is fundamental to accelerating the discovery of new and more effective therapeutic agents based on the quinazolinone scaffold. youtube.com

Structure Activity Relationship Sar Studies on Quinazolinone Scaffold Modifications

Impact of Substituents at the N1 Position

The substituent at the N1 position of the quinazolinone ring plays a crucial role in the molecule's interaction with biological targets. This position often acts as a hydrogen bond acceptor, a key interaction for binding to enzyme active sites. For instance, in VEGFR-2 inhibitors, the N1 position is known to interact with the Cys919 residue. wikipedia.org

The nature of the alkyl or aryl group at N1 can significantly modulate the biological activity of the compound. While smaller alkyl groups like methyl are often well-tolerated, bulkier substituents can either enhance or diminish activity depending on the target enzyme's steric requirements. nih.gov For example, in a series of compounds tested for antiplatelet activity, the influence of the N1 substituent was ranked as follows: no substituent or a methyl group conferred the highest activity, followed by an allyl group, and then a benzyl (B1604629) group, which was the least active. nih.gov This suggests that for this particular activity, a smaller, less sterically hindered group at the N1 position is favorable.

Table 1: Influence of N1 Substituent on Antiplatelet Activity

| Compound Series | N1 Substituent | Relative Activity |

|---|---|---|

| 6b | None | High |

| 3a, 3f | Methyl | High |

| 3h | Allyl | Medium |

| 3c, 3i | Benzyl | Low |

This table illustrates the impact of different substituents at the N1 position on the antiplatelet activity of quinazolinone derivatives.

Influence of Substituents at the C2 Position

The C2 position of the quinazolinone scaffold is a critical site for modification, and the presence of a phenyl group, as in 1-isopropyl-2-phenylquinazolin-4(1H)-one, is a common feature in many biologically active derivatives. The phenyl ring itself, and the substituents upon it, can drastically alter the compound's efficacy and spectrum of activity.

Research has shown that the phenyl ring at the C2 position is often essential for activities such as dihydrofolate reductase (DHFR) inhibition. rsc.org Modifications to this phenyl group can fine-tune the biological response. For instance, the introduction of a chlorine atom at the ortho-position of the C2-phenyl ring in one derivative led to significant antibacterial activity. researchgate.net Similarly, electron-withdrawing groups like chloro and nitro at the para position of a C2-linked phenyl ring have been found to be important for antimicrobial activity. rsc.org

Conversely, for other activities, electron-donating groups may be more favorable. In one study, compounds with methoxy (B1213986) and methyl-substituted phenyl rings at C2 were more active as antibacterial agents than those with electron-withdrawing groups. nih.gov This highlights that the optimal substitution on the C2-phenyl ring is highly dependent on the specific biological target.

Table 2: Effect of C2-Phenyl Substituents on Antimicrobial Activity

| Compound Type | C2-Phenyl Substituent | Biological Activity | Reference |

|---|---|---|---|

| Quinazolinone Derivative | 2-Chlorophenyl | Significant anti-E. coli & anti-S. castellani activity | researchgate.net |

| Quinazolino-thiadiazole Hybrid | 4-Chlorophenyl | Active against Gram-negative bacteria | rsc.org |

| Quinazolino-thiadiazole Hybrid | 4-Nitrophenyl | Active against Gram-negative bacteria | rsc.org |

| Quinazolin-4(3H)-one Derivative | Methoxy-phenyl | More active antibacterial agent | nih.gov |

| Quinazolin-4(3H)-one Derivative | Methyl-phenyl | More active antibacterial agent | nih.gov |

This table summarizes findings on how different substituents on the C2-phenyl ring influence the antimicrobial properties of quinazolinone compounds.

Role of Substituents at the C3 Position

The N3 position is another key site for chemical modification that significantly influences the biological profile of quinazolinones. A wide variety of functional groups, including aryl, amino, and thiourea (B124793) derivatives, have been introduced at this position, often leading to enhanced or novel activities. nih.gov

For antimicrobial applications, the presence of a substituted aromatic ring at position 3 is considered essential for activity. nih.gov The incorporation of amino acids at this position has also been explored to improve bioavailability and introduce new interaction points, such as free amino or carboxylic acid groups, which can form additional hydrogen bonds with target receptors, leading to better antitumor activity. nih.gov

Furthermore, the introduction of thiourea and urea (B33335) moieties at the C3 position has yielded compounds with potent biological effects. nih.gov Studies have demonstrated that derivatives containing urea and thiourea functionalities, particularly in combination with a fluoro group, exhibit highly potent antibacterial activity. nih.gov The type of substituent at N3 can also have a profound impact on antiproliferative activity, with one study showing that an allyl group conferred significantly higher potency than ethyl or phenyl groups. nih.gov

Table 3: Impact of N3-Substituent on Antiproliferative Activity

| Compound | N3 Substituent | Relative Potency |

|---|---|---|

| 18 | Allyl | High |

| 8 | Ethyl | Low |

| 13 | Phenyl | Low |

This table compares the antiproliferative potency of quinazolinone derivatives based on the substituent at the N3 position.

Effects of Functional Groups on the Fused Benzene (B151609) Ring (Positions 5, 6, 7, 8)

Halogenation of the benzene ring has proven to be a particularly effective strategy. The presence of halogen atoms, especially at positions 6 and 8, has been shown to improve the antimicrobial properties of quinazolinone derivatives. nih.gov For instance, a bromine atom at position 6 has been found to be beneficial for enhancing antitumor activity. nih.gov

The introduction of electron-withdrawing groups can also be advantageous. For example, a nitro group (NO2) at the C5 position has been shown to enhance the inhibition of lactate (B86563) dehydrogenase A (LDHA). In contrast, other studies have found that electron-donating groups can be beneficial. For example, 6,7-dimethoxy substitution on the quinazoline (B50416) ring was found to be favorable for EGFR inhibition. The theoretical order of reactivity for electrophilic substitution on the quinazoline ring is predicted to be 8 > 6 > 5 > 7, suggesting that these positions are key targets for synthetic modification. scispace.com

Table 4: Influence of Fused Benzene Ring Substituents on Biological Activity

| Position | Substituent | Effect | Biological Activity |

|---|---|---|---|

| 6, 8 | Halogen | Improved activity | Antimicrobial |

| 6 | Bromine | Beneficial for activity | Antitumor |

| 5 | Nitro (NO₂) | Enhanced inhibition | LDHA Inhibition |

| 6, 7 | Dimethoxy | Favorable for activity | EGFR Inhibition |

This table outlines the effects of various functional groups on the fused benzene ring of the quinazolinone scaffold on different biological activities.

General Principles of Quinazolinone SAR for Enhanced Biological Activity Profiles

The extensive research into quinazolinone derivatives has led to the establishment of several general principles for designing molecules with enhanced biological activity. The SAR of this scaffold is complex, with the optimal substitution pattern being highly dependent on the intended biological target.

A recurring theme is the critical importance of substitutions at the C2 and N3 positions. The nature of the groups at these positions frequently dictates the compound's potency and selectivity. For instance, a substituted phenyl group at C2 and a substituted aryl or heterocyclic moiety at N3 are common features in potent antimicrobial and anticancer agents. nih.govresearchgate.net

Modification of the fused benzene ring, particularly with halogens at positions 6 and 8, is a reliable strategy for enhancing antimicrobial activity. nih.gov For kinase inhibition, specific substitution patterns, such as alkoxy groups at positions 6 and 7, are often required to achieve high affinity. mdpi.com

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazolinones, including 1-Isopropyl-2-phenylquinazolin-4(1H)-one, is an area ripe for innovation, with a strong emphasis on developing more environmentally friendly and efficient processes. tandfonline.com Traditional methods for creating the quinazolinone framework have often involved multiple steps, harsh reaction conditions, and the use of toxic reagents and solvents. rsc.org The future of synthesizing these compounds lies in green chemistry and novel catalytic strategies. tandfonline.comnih.gov

Key areas for future development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and operational simplicity. bohrium.com A sustainable approach for synthesizing quinazolinones has been developed using a novel magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system. bohrium.comfrontiersin.org This method achieves high product yields (82-98%) and allows for easy catalyst recovery and reuse, enhancing cost-effectiveness. bohrium.comfrontiersin.org

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net For example, an acetic acid-functionalized magnetic silica-based catalyst has been used for quinazolinone synthesis in water at room temperature. nih.gov Similarly, methods employing H2O2 as a green oxidant and DMSO as a carbon source represent a more sustainable approach. acs.org

Energy-Efficient Synthesis: The use of alternative energy sources like microwaves and sonication can accelerate reaction times and improve yields, aligning with the principles of green chemistry. tandfonline.comresearchgate.net One-pot synthesis protocols, which eliminate the need to isolate intermediates, are also becoming more prevalent for producing dihydroquinazolin-4(1H)-one derivatives. researchgate.net

These advancements aim to make the production of quinazolinone derivatives not only more efficient but also more aligned with global sustainability goals.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Magnetic Palladium Nanocatalyst | Multicomponent reaction in PEG/water solvent system. | High yields (82-98%), catalyst is magnetically recoverable and reusable (>89% activity after 5 cycles), eco-friendly. | bohrium.comfrontiersin.org |

| H2O2-Mediated Synthesis | Uses H2O2 as a green oxidant and DMSO as a carbon source. | Sustainable, proceeds through a radical mechanism, effective for various substrates. | acs.org |

| Acid-Functionalized Magnetic Silica Catalyst | Reaction occurs in water at room temperature. | Green chemistry approach, reusable catalyst, mild reaction conditions. | nih.gov |

| Microwave-Assisted Synthesis | One-pot reaction of anthranilic acid, amines, and orthoester in a microwave reactor. | Rapid, energy-efficient, aligns with green chemistry principles. | tandfonline.com |

Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov While derivatives have shown activities including anticancer, antimicrobial, and anti-inflammatory effects, the full therapeutic potential of this compound remains to be explored. nih.govresearchgate.net Future research will focus on identifying novel protein targets and clarifying the molecular pathways through which these compounds exert their effects.

Promising research avenues include:

Target Deconvolution: Identifying the specific molecular targets of quinazolinone derivatives is crucial. Recent functional proteomics approaches, such as Drug Affinity Responsive Target Stability (DARTS), have been used to identify subunits of the 26S proteasome as targets for some quinazolinones, implicating them as potential proteasome inhibitors. mendeley.com

Kinase Inhibition: Many quinazolinone-based drugs, like gefitinib (B1684475) and erlotinib, function as protein kinase inhibitors. nih.gov Future studies could investigate the inhibitory potential of this compound against a broad panel of kinases that are implicated in diseases like cancer. For instance, novel quinazolinone analogs have been identified as allosteric inhibitors of CDK5, a target in glioblastoma, and as inhibitors of VEGFR-2, a key protein in angiogenesis. nih.govnih.gov

Novel Mechanisms: Beyond well-established targets, researchers are exploring new possibilities. Derivatives of 2,3-dihydroquinazolin-4(1H)-one are being investigated as inhibitors of the TRPM2 ion channel, which is involved in various physiological and pathological processes. scilit.com The mechanism of anticancer action for many derivatives involves inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov Future work should aim to precisely map these pathways.

| Potential Target Class | Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | CDK5, VEGFR-2, EGFR, HER2 | Cancer, Neurodegenerative Diseases | nih.govnih.govnih.gov |

| Proteasome | 26S Proteasome Machinery | Cancer | mendeley.com |

| Ion Channels | TRPM2 | Various (e.g., inflammation, neurodegeneration) | scilit.com |

| Deubiquitinases | USP1/UAF1 | Cancer | acs.org |

Advanced Computational Modeling for Rational Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For quinazolinone derivatives, these techniques can be used to predict biological activity, understand drug-receptor interactions, and design new compounds with improved potency and selectivity. nih.gov

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the chemical structure of quinazolinone derivatives with their biological activity. nih.govmdpi.com These models and their contour maps help identify which structural features are critical for activity, guiding the design of more potent molecules. nih.govfrontiersin.org

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This provides insights into key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov Furthermore, molecular dynamics (MD) simulations can be run for extended periods (e.g., 200 ns) to assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding. frontiersin.org

Virtual Screening: Ligand-based pharmacophore models can be developed from a highly active compound and used to screen large chemical databases (like the eMolecules database) to identify novel hits with similar crucial features. frontiersin.org This rational design approach avoids the blindness of random screening and provides theoretical value for discovering new inhibitors. nih.gov

These computational strategies provide a powerful framework for the targeted design and optimization of this compound and related analogs, saving time and resources in the drug development pipeline. nih.govfrontiersin.org

Integration of Multi-Omics Data in Elucidating Molecular Mechanisms

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound. frontiersin.orgnih.gov

The application of a multi-omics approach could involve:

Transcriptomics: Analyzing changes in gene expression (RNA levels) in cells treated with the compound can reveal which cellular pathways are activated or inhibited. This can help identify the compound's mechanism of action and potential off-target effects. frontiersin.org

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein expression and post-translational modifications, offering direct insight into the cellular machinery affected by the compound. nih.gov

Metabolomics: Studying the complete set of small-molecule metabolites provides a functional readout of the cellular state. youtube.com Changes in metabolic profiles following treatment can reveal disruptions in key biochemical pathways and serve as biomarkers of the compound's effect. youtube.com

Integrative Analysis: The true power of this approach lies in integrating data from all omics levels. youtube.comuchicago.edu For example, an observed change in a specific metabolic pathway (metabolomics) could be linked to altered expression of a key enzyme (proteomics), which in turn is caused by changes in its gene expression (transcriptomics). This integrative analysis allows for the construction of detailed molecular maps that elucidate the compound's complete mechanism of action. nih.govuchicago.edu

By applying these multi-omics strategies, researchers can move toward a more complete and nuanced understanding of how quinazolinone derivatives function, paving the way for more effective and targeted therapeutic development. frontiersin.orgnih.gov

Q & A

Q. What are the common synthetic routes for 1-isopropyl-2-phenylquinazolin-4(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives with isopropylamine and phenyl-containing precursors. Key steps include:

- Condensation : Reacting 2-aminobenzophenone derivatives with isopropyl isocyanate under reflux in ethanol, catalyzed by acetic acid .

- Cyclization : Using Dean-Stark traps to remove water and drive the reaction to completion .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor) to maximize yield (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and isopropyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₇H₁₇N₂O⁺, expected m/z 265.1341) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Melting Point Analysis : Determines crystalline consistency (expected range: 160–165°C) .

Q. How are preliminary biological activities of quinazolinone derivatives evaluated?

- In vitro assays :

- Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally complex quinazolinones?

Q. How should researchers address contradictions in reported biological activity data for quinazolinone analogs?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural analogs : Compare activity of 1-isopropyl-2-phenyl derivatives with 2-cyclohexyl or 2-(4-chlorophenyl) variants to identify substituent-specific trends .

- Target selectivity profiling : Use kinome-wide screening to rule off-target effects .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Low crystallinity : Vapor diffusion with dichloromethane/hexane systems promotes crystal growth .

- Data refinement : SHELXL-2018 refines twinned or high-disorder structures via iterative least-squares cycles .

- Hydrogen bonding networks : Fourier difference maps resolve ambiguities in quinazolinone ring protonation states .

Q. What computational methods predict the binding mechanisms of this compound to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with ATP-binding pockets (e.g., EGFR kinase) .

- Molecular Dynamics (MD) : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Relates substituent electronegativity (e.g., isopropyl vs. phenyl) to IC₅₀ values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation (H335 hazard) .

- First aid : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.